Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate carboxylic acids are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have a different ring fusion pattern but share similar chemical properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring, which can influence their chemical reactivity and biological activity.
Biological Activity
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has recently attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O3
- CAS Number : 1548186-68-0
- Molecular Weight : 220.23 g/mol
- Structural Features : The compound features a hydroxymethyl group at the 6-position and an ethyl ester at the 3-position of the carboxylic acid, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral activity. It has been reported to interfere with viral replication processes by inhibiting specific viral enzymes. For example, it has shown potential against certain strains of influenza virus and herpes simplex virus (HSV), although further research is needed to confirm these effects and elucidate the underlying mechanisms.
Anticancer Activity
This compound has been evaluated for its anticancer properties in various cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, with IC50 values in the low micromolar range. Its mechanism involves inducing apoptosis through the activation of caspases and modulation of key signaling pathways such as the MAPK pathway.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It has been identified as a potential inhibitor of p38 MAP kinase, a target known for its role in inflammatory responses and cancer progression. The compound's binding affinity to p38 MAPK suggests that it could modulate inflammatory pathways and contribute to its anticancer effects.
Structure-Activity Relationship (SAR)
The presence of the hydroxymethyl group at the 6-position is crucial for enhancing the compound's biological activity compared to related pyrazolo derivatives. A comparative analysis with similar compounds shows varying degrees of activity based on structural modifications:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | 0.99 | Lacks hydroxymethyl group; differing reactivity |
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 0.91 | Methyl instead of hydroxymethyl; altered activity |
Pyrazolo[1,5-a]pyrimidine derivatives | 0.90 | Different fused ring system; distinct properties |
Case Studies
- Anticancer Study : A study evaluating the effect of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability after treatment with IC50 values around 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
- Antimicrobial Study : In a study testing various derivatives for antimicrobial activity, this compound exhibited MIC values ranging from 10 to 25 µg/mL against tested bacterial strains, demonstrating its effectiveness as an antimicrobial agent.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
AOZVYECHVRPGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)CO |
Origin of Product |
United States |
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